molecular formula C15H8O5 B1669458 Coumestrol CAS No. 479-13-0

Coumestrol

Cat. No. B1669458
CAS RN: 479-13-0
M. Wt: 268.22 g/mol
InChI Key: ZZIALNLLNHEQPJ-UHFFFAOYSA-N
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Description

Coumestrol is a natural organic compound in the class of phytochemicals known as coumestans . It was first identified as a compound with estrogenic properties by E. M. Bickoff in ladino clover and alfalfa in 1957 . It has garnered research interest because of its estrogenic activity and prevalence in some foods, including soybeans, brussels sprouts, spinach, and a variety of legumes .


Synthesis Analysis

Coumestrol derivatives are unique compounds, which function as phytoalexins; they are derived from soybean roots, following abiotic and biotic stresses . In the presence of constant light, as well as under treatment with methyl jasmonate, the Coumestrol monoglucoside (coumestrin; CMSN) and malonyl CMSN (M-CMSN) contents of the adventitious root culture increased drastically .


Molecular Structure Analysis

The computational investigation of the structural analysis of Coumestrol was done using M06 as level of theory and 6–31++G (d, p) as basis set in Gaussian 09 software package . The work clearly explains the molecular structure, spectral characterizations, and frontier molecular orbital analysis .


Chemical Reactions Analysis

As a phytoalexin, Coumestrol forms a defense system that enables plants to maintain their viability . The synthesis of Coumestrol derivatives from the seedling, plant, and adventitious root of Glycine max were investigated under artificial light, as well as via a chemical elicitor treatment .


Physical And Chemical Properties Analysis

Coumestrol has a chemical formula of C15H8O5 and a molar mass of 268.224 g·mol −1 . It has a melting point of 385 °C (725 °F; 658 K) and decomposes .

Scientific Research Applications

Antioxidant Properties and Nanoparticle Development

  • Antioxidant Capacity and Albumin Nanoparticles: Coumestrol exhibits significant antioxidant properties, particularly as a hydroxyl radical scavenger. The interaction of coumestrol with bovine serum albumin (BSA) was shown to reduce photolytic degradation, preserving its antioxidant characteristics. Furthermore, the development of coumestrol-loaded albumin nanoparticles was reported, providing a promising avenue for therapeutic applications (Montero et al., 2019).

Anticancer Effects

  • Inhibition of Prostate Cancer Cell Proliferation and Migration: Coumestrol has been found to inhibit the proliferation and migration of prostate cancer cells by affecting various cell signaling cascades, including AKT, ERK1/2, and JNK MAPK pathways. This suggests its potential as a chemotherapeutic agent for prostate cancer treatment (Lim et al., 2017).

Immunomodulatory Effects

  • Impact on Systemic Lupus in Murine Model: The administration of coumestrol in a murine model of systemic lupus showed a reduction in autoantibody expression and splenomegaly, indicating that coumestrol may ameliorate some aspects of autoimmune diseases (Schoenroth et al., 2004).

Effects on Metabolic Functions

  • Antiobesity Effects and Brown Adipose Tissue Activation: Coumestrol has been shown to exhibit antiobesity effects through the expansion and activation of brown adipose tissue metabolism. This was evidenced by up-regulation of brown adipocyte markers and lipolytic gene expression (Kim et al., 2019).

Cellular Localization and Estrogen Receptor Interaction

  • Localization in Living Cells: Coumestrol serves as a cytological stain for detecting estrogen receptors in both fixed and intact cells, indicating its potential for investigating real-time effects on subcellular distribution of estrogen receptors in living cells (Miksicek, 1993).

Neuroprotective Effects

  • Improving Cognitive Impairments and Stress Management: Coumestrol has been found to alleviate oxidative stress, apoptosis, and cognitive impairments in a male mouse model of chronic restraint stress, suggesting its role in managing stress-related disorders (Fekri et al., 2021).

Wound Healing

  • Effect on Wound Healing: Studies have indicated the potential of coumestrol in wound healing, especially when associated with hydroxypropyl-β-cyclodextrin and incorporated into hydrogels. This presents a novel application for skin health and recovery (Bianchi et al., 2018).

Miscellaneous Effects

  • Inhibition of Enzymes and Antioxidant Activity: Coumestrol has been studied for its inhibition effects on enzymes like carbonic anhydrase and acetylcholinesterase, and its potent antioxidant activity, demonstrating its relevance in addressing conditions such as glaucoma, diabetes, and Alzheimer's disease (Durmaz et al., 2022).

properties

IUPAC Name

3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIALNLLNHEQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022399
Record name Coumestrol
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Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Coumesterol
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Product Name

Coumestrol

CAS RN

479-13-0
Record name Coumestrol
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Record name 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy-
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Record name 3,9-dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
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Record name Coumesterol
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Melting Point

385 °C
Record name Coumesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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